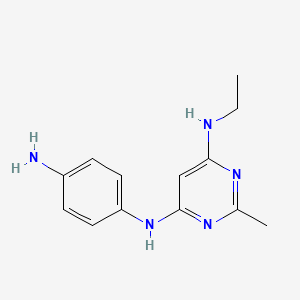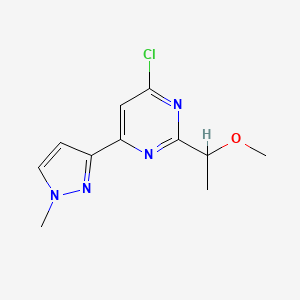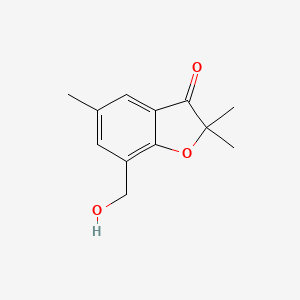![molecular formula C19H13N3O B11784526 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide](/img/structure/B11784526.png)
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the indolo[3,2-b]carbazole family, which is characterized by a fused ring system that includes both indole and carbazole moieties. The presence of these moieties contributes to the compound’s stability and reactivity, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide typically involves a multi-step process. One common method includes the condensation of indole with aromatic aldehydes, followed by cyclization and functional group modifications. For instance, hydroiodic acid can be used as a catalyst for the condensation reaction, and iodine as an oxidizing agent to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions:
Oxidation: Iodine in the presence of a base.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Halogenated reagents under acidic or basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand for biological receptors, such as the TCDD (Ah) receptor.
Medicine: Explored for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of organic semiconductors and light-emitting materials.
Mecanismo De Acción
The mechanism of action of 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for the TCDD (Ah) receptor, influencing gene expression and cellular responses. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Indolo[3,2-b]carbazole: Shares the core structure but lacks the carboxamide group.
6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazoles: Differ in the substitution pattern on the indole and carbazole rings.
Uniqueness: 5,11-Dihydroindolo[3,2-b]carbazole-6-carboxamide is unique due to the presence of the carboxamide group, which enhances its reactivity and potential for hydrogen bonding. This functional group also contributes to its biological activity and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H13N3O |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
5,11-dihydroindolo[3,2-b]carbazole-12-carboxamide |
InChI |
InChI=1S/C19H13N3O/c20-19(23)17-16-11-6-2-4-8-14(11)21-15(16)9-12-10-5-1-3-7-13(10)22-18(12)17/h1-9,21-22H,(H2,20,23) |
Clave InChI |
TYOZSHGHKLYXOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-7-(methoxymethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B11784458.png)
![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)

![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)
